4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
It’s suggested that similar compounds may have a new binding mode toDNA gyrase , allowing for a more potent antibacterial effect, and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
It’s noted that similar compounds were designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .
Result of Action
Similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells .
Action Environment
It’s suggested that similar compounds were designed to alter bacterial cell penetrability affecting permeability-based antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps:
Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Oxidation: The thiopyran ring is then oxidized to introduce the dioxido groups.
Piperazine attachment: The piperazine ring is introduced through a nucleophilic substitution reaction.
Ethanone linkage: The final step involves linking the piperazine-thiopyran structure to the o-tolyloxy ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the thiopyran ring or other functional groups.
Reduction: Reduction reactions could target the dioxido groups or other oxidized functionalities.
Substitution: The piperazine and ethanone moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield further oxidized derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science: Its unique structure may be useful in the design of novel materials with specific properties.
Biology and Medicine
Drug Development:
Biological Studies: Could be used as a probe or reagent in biochemical assays.
Industry
Chemical Manufacturing: May be used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Comparison with Similar Compounds
Similar Compounds
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a different substitution pattern on the aromatic ring.
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone: Another isomer with a different substitution pattern.
Uniqueness
The uniqueness of 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione lies in its specific combination of functional groups and their spatial arrangement, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-4-2-3-5-17(15)24-14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXKEGKLJUOXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.